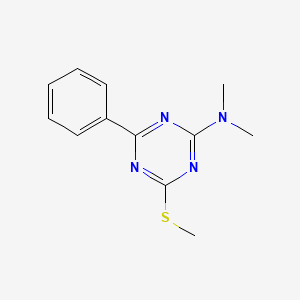![molecular formula C12H16BN3O2 B13129160 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine: is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an imidazo[1,2-c]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine typically involves the following steps:
Formation of the Imidazo[1,2-c]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Borylation: The compound can undergo borylation reactions, where the boronate ester group is introduced or modified.
Suzuki-Miyaura Coupling: This is a common reaction involving the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bis(pinacolato)diboron or Pinacolborane: Used in borylation reactions.
Aryl or Vinyl Halides: Reactants in Suzuki-Miyaura coupling.
Major Products
Aryl or Vinyl Substituted Imidazo[1,2-c]pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is used as a building block for the construction of more complex molecules. Its boronate ester group makes it a versatile intermediate for various coupling reactions .
Biology and Medicine
The compound’s potential biological activities are being explored, particularly its role as a pharmacophore in drug design. It may serve as a scaffold for developing new therapeutic agents targeting specific enzymes or receptors .
Industry
In materials science, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties .
Wirkmechanismus
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is not fully understood. its boronate ester group is known to interact with various molecular targets, such as enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Uniqueness
What sets 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine apart from similar compounds is its unique imidazo[1,2-c]pyrimidine core, which provides distinct electronic properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H16BN3O2 |
|---|---|
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10-14-5-6-16(10)8-15-9/h5-8H,1-4H3 |
InChI-Schlüssel |
PSYVPYPKADKVED-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



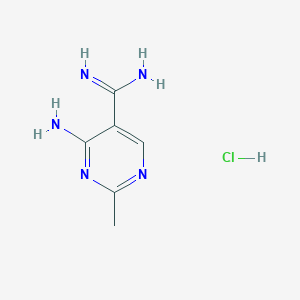
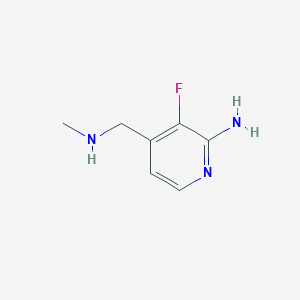
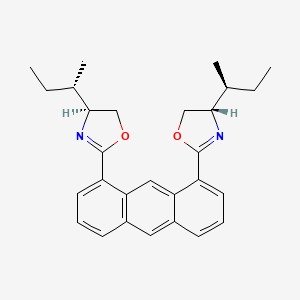
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
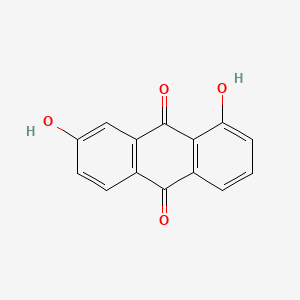
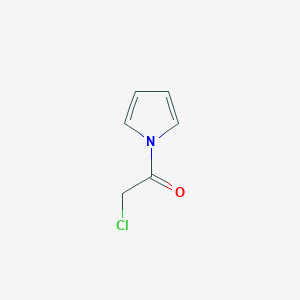

![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)

![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)


